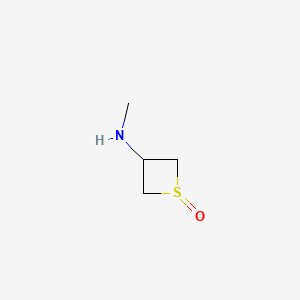

3-(Methylamino)thietane 1-oxide

Description

3-(Methylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a sulfoxide group (S=O) at position 1 and a methylamino substituent (-NHCH₃) at position 3. The sulfoxide moiety enhances its polarity and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula |

C4H9NOS |

|---|---|

Molecular Weight |

119.19 g/mol |

IUPAC Name |

N-methyl-1-oxothietan-3-amine |

InChI |

InChI=1S/C4H9NOS/c1-5-4-2-7(6)3-4/h4-5H,2-3H2,1H3 |

InChI Key |

WBWAZGGVWPSDLI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CS(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes to Thietane Derivatives

The foundational step in preparing 3-(Methylamino)thietane 1-oxide is the synthesis of the thietane ring system. According to classical organic synthesis literature, thietane rings can be constructed by nucleophilic substitution or ring closure reactions involving haloalkyl precursors and sulfur nucleophiles. For example, the reaction of 2,6-lutidyllithium with chlorobutene derivatives yields substituted thietane intermediates after ring closure, as reported in the Journal of Organic Chemistry (1968). Although this reference does not describe 3-(Methylamino)thietane 1-oxide directly, it provides a basis for constructing the thietane ring system with functional groups.

Organometallic Addition to Thietan-3-one

A more direct and modern approach involves the use of thietan-3-one (a ketone on the thietane ring) as a key intermediate. Organometallic reagents, especially Grignard reagents, can add to thietan-3-one to form 3-substituted thietanol derivatives. The 2024 ACS publication details the addition of various arylmagnesium reagents to thietan-3-one at low temperatures (−78 °C), followed by quenching and workup to yield 3-hydroxy-3-substituted thietanes.

Although this article focuses on aryl substituents, the methodology is adaptable for introducing amino substituents by using appropriate organometallic reagents or by subsequent substitution reactions.

Oxidation to Thietane 1-oxide

The oxidation of thietanes to their corresponding 1-oxides (sulfoxides) is typically performed using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The procedure involves treating the thietane derivative in dichloromethane at 0 °C to room temperature with excess m-CPBA, followed by aqueous workup and chromatographic purification to isolate the thietane 1-oxide.

This oxidation is crucial for obtaining 3-(Methylamino)thietane 1-oxide as the sulfoxide functional group significantly alters the compound’s chemical and biological properties.

Direct Amination Strategies

Direct introduction of the methylamino group at the 3-position can be achieved by nucleophilic substitution or reductive amination of suitable precursors. Although explicit synthetic routes for 3-(Methylamino)thietane 1-oxide are scarce, patent literature describes biocatalytic asymmetric reduction methods for related methylamino-substituted thiophene derivatives, which could be adapted for thietane systems.

In this biological method, a ketone substrate bearing a methylamino group undergoes asymmetric reduction catalyzed by ketoreductase enzymes in the presence of cofactors and cofactor regeneration systems, yielding optically active aminoalcohols. This approach offers stereoselectivity and mild reaction conditions.

Organometallic Intermediates and Functionalization of Thietane 1-oxide

Recent research has developed stereoselective functionalization of thietane 1-oxide via organometallic intermediates. The strategy involves generating organometallic species that react with thietane 1-oxide to introduce substituents at the 3-position, including amino groups. This method allows for controlled substitution patterns and access to mono- and disubstituted thietane derivatives.

Summary of Key Preparation Steps and Conditions

Detailed Research Outcomes

The organometallic addition to thietan-3-one followed by oxidation with m-CPBA provides a reliable route to 3-substituted thietane 1-oxides with good yields (typically 70-80%) and purity after chromatographic purification.

Biocatalytic reduction methods enable the preparation of chiral methylamino-substituted alcohols with high enantioselectivity, which can be further transformed into thietane derivatives.

Stereoselective functionalization of thietane 1-oxide via organometallic intermediates allows precise control over substitution patterns, enabling the synthesis of a variety of 3-(methylamino)thietane 1-oxide analogs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Methylamino)thietane 1-oxide can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its thietane form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thietane derivatives.

Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Methylamino)thietane 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)thietane 1-oxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Insights :

- Ring Size : 4-membered thietanes (e.g., thietane 1-oxide) exhibit greater ring strain and reactivity compared to 5-membered thiolanes (e.g., 3-hexylthiolane 1-oxide) .

- Functional Groups : The sulfoxide in thietane 1-oxide derivatives increases electrophilicity, enabling reactions with nucleophiles, while sulfones (thietane 1,1-dioxide) are less reactive due to electron-withdrawing effects .

- Substituent Effects: The methylamino group in 3-(Methylamino)thietane 1-oxide introduces hydrogen-bonding capability, contrasting with nonpolar alkyl chains in 3-hexylthiolane 1-oxide .

Reactivity Trends :

- Thietane 1-oxide undergoes stereoselective functionalization at C2 and C4 positions, while thietane 1,1-dioxide is more resistant to ring-opening reactions due to its stabilized sulfone group .

- The methylamino group in 3-(Methylamino)thietane 1-oxide facilitates nucleophilic substitution, unlike TMAO, which participates in metabolic pathways (e.g., as a osmolyte in marine organisms) .

Physicochemical Properties

Spectroscopic Notes:

- Thietane 1-oxide derivatives exhibit distinct ¹³C NMR shifts (α-C: ~25 ppm, β-C: ~27 ppm) and ³³S NMR signals influenced by sulfoxide geometry .

- Conformational analysis (via NMR and computational studies) confirms a preference for folded-ring conformations with equatorial sulfoxide oxygen in solution .

Biological Activity

3-(Methylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 119.19 g/mol

- IUPAC Name : N-methyl-1-oxothietan-3-amine

- Structure : The compound features a four-membered ring structure with a methylamino group and an oxygen atom bonded to the sulfur atom.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 119.19 g/mol |

| IUPAC Name | N-methyl-1-oxothietan-3-amine |

| InChI Key | WBWAZGGVWPSDLI-UHFFFAOYSA-N |

The biological activity of 3-(Methylamino)thietane 1-oxide is primarily attributed to its interaction with molecular targets via its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets can vary depending on the application context, but preliminary studies suggest potential roles in:

- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Properties : Research indicates that it may interfere with viral replication processes, although specific viral targets have yet to be conclusively identified.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of 3-(Methylamino)thietane 1-oxide on various cancer cell lines. The findings revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell types, warranting further investigation into its mechanism of action.

Antiviral Research

In a separate study focusing on antiviral properties, researchers assessed the efficacy of 3-(Methylamino)thietane 1-oxide against influenza virus strains. Key findings included:

- Inhibition Rate : The compound demonstrated a significant reduction in viral titers at concentrations as low as 10 µM.

- Mechanism : It was hypothesized that the compound disrupts viral envelope integrity, preventing successful infection of host cells.

Applications in Medicine and Industry

3-(Methylamino)thietane 1-oxide holds promise for various applications:

- Pharmaceutical Development : Its unique structure allows for modifications that could enhance biological activity or reduce toxicity.

- Specialty Chemicals Production : The compound is utilized in synthesizing other sulfur-containing compounds, which are valuable in materials science.

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 3-(Methylamino)thietane 1-oxide that influence its reactivity in synthetic chemistry?

- Answer : The compound features a four-membered thietane ring with a methylamino substituent and a sulfoxide group (1-oxide). Its molecular formula is C₄H₇NOS , with a molecular weight of 117.17 g/mol . The strained thietane ring contributes to its reactivity, particularly in ring-opening reactions. Key physicochemical properties include:

- Solubility : Polar solvents (e.g., water, ethanol) enhance solubility due to the sulfoxide group.

- NMR Data : α-protons in thietane 1-oxide derivatives resonate at δ ~3.21 ppm (¹H NMR), while β-carbons appear at ~27 ppm (¹³C NMR) .

- Mass Spectrometry : Fragmentation patterns often involve retro [2+2] cycloaddition or loss of SO /SO₂ groups .

- Methodological Insight : Use HPLC-MS for purity assessment and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Q. What are the established synthetic routes for 3-(Methylamino)thietane 1-oxide, and how can reaction conditions be optimized to improve yield?

- Answer : A common route involves alkylation of sulfonamides with chloromethylthiirane, followed by thiirane-thietane rearrangement. Key variables:

- Solvent Choice : Use water to favor thietane 1-oxide formation via rearrangement or ethanol to stabilize thiiranylmethyl intermediates .

- Oxidation Control : Post-synthesis oxidation with H₂O₂ or KMnO₄ introduces the sulfoxide group. Maintain 0–5°C to avoid overoxidation to sulfones .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust pH to 8–9 to minimize side reactions.

Q. What analytical techniques are most effective for characterizing 3-(Methylamino)thietane 1-oxide, and how are spectral data interpreted?

- Answer :

- FT-IR : Confirm sulfoxide presence via S=O stretch at ~1050 cm⁻¹ .

- ¹H/¹³C NMR : Assign α- and β-protons/carbons using coupling constants (e.g., J₃,4 in thietane rings: ~5–7 Hz ) .

- X-ray Crystallography : Resolve stereochemistry of the sulfoxide group (if crystalline).

- Mass Spec (EI) : Identify base peaks (e.g., m/z 117 for [M]⁺) and fragmentation pathways .

Advanced Research Questions

Q. How does the thietane 1-oxide ring system influence the compound's biological activity, particularly in enzyme inhibition or receptor binding studies?

- Answer : The sulfoxide group enhances hydrogen bonding with enzyme active sites (e.g., phosphodiesterase 4), while the strained thietane ring promotes conformational rigidity , improving binding specificity. In molecular docking studies, derivatives showed comparable binding energy (−9.2 kcal/mol) to known inhibitors like roflumilast .

- Experimental Design : Use surface plasmon resonance (SPR) to measure binding kinetics and mutagenesis assays to identify critical residues.

Q. What computational methods are used to model the conformational dynamics of 3-(Methylamino)thietane 1-oxide, and how do these predictions align with experimental spectroscopic data?

- Answer : Ab initio SCF calculations (e.g., DFT at B3LYP/6-31G level)* predict ring puckering and bond angles. Key findings:

- C–C bond elongation (~1.54 Å vs. 1.48 Å in unstrained systems) due to ring strain .

- S-O bond polarization aligns with ¹³C NMR chemical shifts of β-carbons .

- Validation : Compare computed IR spectra with experimental data to refine force fields.

Q. How can synthetic modifications at the methylamino group or thietane ring alter the compound's pharmacokinetic properties in drug development research?

- Answer :

- Methylamino Substituent : Replace with bulky groups (e.g., benzyl) to improve metabolic stability (CYP450 resistance) .

- Thietane Ring : Introduce electron-withdrawing groups (e.g., fluorine) to reduce plasma protein binding and enhance bioavailability .

- In Vivo Testing : Use radiolabeled analogs (³H or ¹⁴C) for ADME studies in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.